molecular formula C27H28FN3O3S B7731040 MFCD02979312

MFCD02979312

Cat. No.: B7731040
M. Wt: 493.6 g/mol
InChI Key: BORDKPOLLQNBFB-KGENOOAVSA-N
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Description

Based on analogous compounds in the evidence, it likely belongs to the class of halogenated aromatic boronic acids or brominated aromatic derivatives, which are critical intermediates in pharmaceutical synthesis and cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . Such compounds are characterized by their versatility in organic synthesis, bioactivity, and tunable physicochemical properties. While direct data for MFCD02979312 is absent, its comparison with structurally or functionally similar compounds can be inferred from existing studies.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN3O3S/c1-3-4-5-6-13-34-24-12-9-20(16-25(24)33-2)14-21(17-29)26(32)31-27-30-18-23(35-27)15-19-7-10-22(28)11-8-19/h7-12,14,16,18H,3-6,13,15H2,1-2H3,(H,30,31,32)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDKPOLLQNBFB-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979312 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity levels. The industrial process also incorporates rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: MFCD02979312 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require specific solvents, temperature ranges, and pressure conditions to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD02979312 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02979312 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural features (halogenation patterns, boronic acid groups) and functional applications:

CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Properties: Molecular Weight: 235.27 g/mol Log Po/w (XLOGP3): 2.15 Solubility: 0.24 mg/mL (0.00102 mol/L) Bioavailability Score: 0.55 Synthesis: Uses (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water at 75°C for 1.33 hours .

CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Key Properties: Molecular Weight: 201.02 g/mol Log Po/w (XLOGP3): Not reported; Log S (ESOL) = -2.47 Solubility: 0.687 mg/mL (0.00342 mol/L) Bioavailability Score: 0.55 Synthesis: Employs A-FGO catalyst in THF under reflux, emphasizing green chemistry principles .

Structural and Functional Contrasts

Property CAS 1046861-20-4 CAS 1761-61-1
Halogenation Bromine + Chlorine Bromine only
Functional Group Boronic acid Carboxylic acid derivative
Synthesis Conditions High-temperature (75°C) Room temperature
Solubility Lower (0.24 mg/mL) Higher (0.687 mg/mL)
Catalyst Palladium-based A-FGO (ionic liquid)
  • Key Findings :
    • The boronic acid group in CAS 1046861-20-4 enhances its utility in cross-coupling reactions but reduces solubility compared to the carboxylic acid derivative in CAS 1761-61-1 .
    • CAS 1761-61-1’s synthesis aligns with green chemistry trends, whereas CAS 1046861-20-4 requires energy-intensive conditions .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties

Parameter CAS 1046861-20-4 CAS 1761-61-1
Molecular Weight 235.27 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.15 Not reported
Solubility (mg/mL) 0.24 0.687
Bioavailability Score 0.55 0.55
Synthesis Time 1.33 hours 2 hours

Research Implications and Limitations

  • Applications : Boronic acids like CAS 1046861-20-4 are pivotal in drug discovery, while brominated aromatics like CAS 1761-61-1 serve as precursors in agrochemicals .
  • Limitations : Data on MFCD02979312 itself is scarce, necessitating extrapolation from analogues. Differences in catalytic systems and solubility profiles may limit direct comparisons .

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